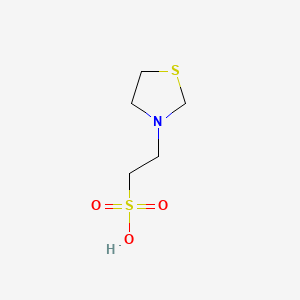
3-Thiazolidineethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiazolidineethanesulfonic acid is a heterocyclic organic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms. This compound is known for its diverse biological and chemical properties, making it a valuable subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazolidineethanesulfonic acid typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. This one-pot multicomponent reaction is often carried out in the presence of catalysts such as boron trifluoride and p-toluenesulfonic acid . The reaction conditions are optimized to improve yield, purity, and selectivity.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Thiazolidineethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen or sulfur atoms participate in the reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various thiazolidine derivatives, sulfonic acids, and substituted thiazolidines .
Applications De Recherche Scientifique
3-Thiazolidineethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the development of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-Thiazolidineethanesulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in various biological processes.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation
Comparaison Avec Des Composés Similaires
Thiazolidine: A five-membered ring compound with similar structural features.
Thiazole: Another heterocyclic compound containing sulfur and nitrogen atoms.
Comparison: 3-Thiazolidineethanesulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity compared to other thiazolidine and thiazole derivatives. This uniqueness contributes to its diverse applications and biological activities .
Propriétés
Numéro CAS |
5718-90-1 |
|---|---|
Formule moléculaire |
C5H11NO3S2 |
Poids moléculaire |
197.3 g/mol |
Nom IUPAC |
2-(1,3-thiazolidin-3-yl)ethanesulfonic acid |
InChI |
InChI=1S/C5H11NO3S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1-5H2,(H,7,8,9) |
Clé InChI |
BEBVCXRNDYZFHX-UHFFFAOYSA-N |
SMILES canonique |
C1CSCN1CCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


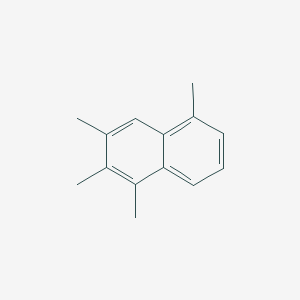
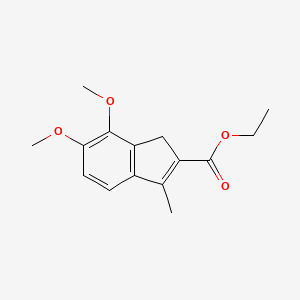
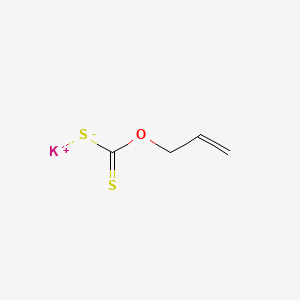
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
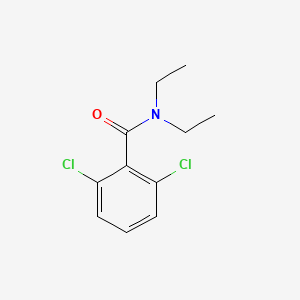

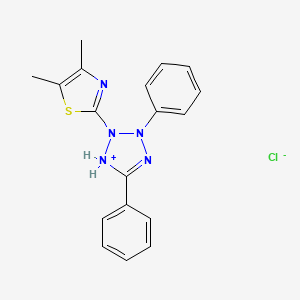

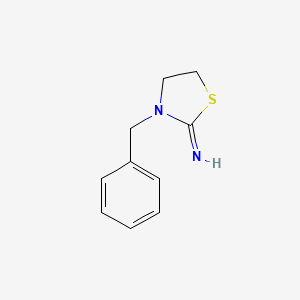
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
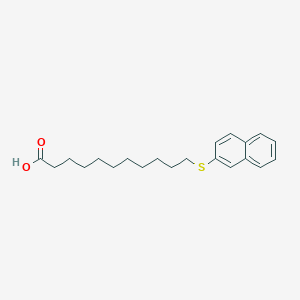
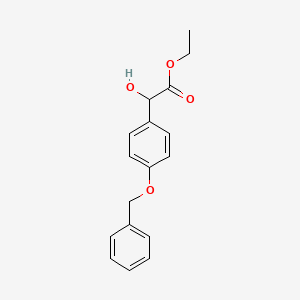

![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
